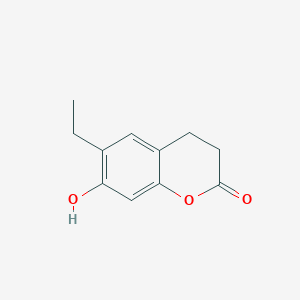

6-Ethyl-7-hydroxychroman-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C11H12O3/c1-2-7-5-8-3-4-11(13)14-10(8)6-9(7)12/h5-6,12H,2-4H2,1H3 |

InChI Key |

RFABWMQMLCRBET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C(=C1)CCC(=O)O2)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethyl 7 Hydroxychroman 2 One and Its Analogues

Strategic Approaches to the Chroman-2-one Core Synthesis

The formation of the bicyclic chroman-2-one system is the foundational challenge in synthesizing the target molecule and its analogues. Several classical and modern organic chemistry reactions are employed to construct this lactone-containing heterocycle.

Intramolecular lactonization is a direct and fundamental method for forming the dihydrocoumarin (B191007) ring. This approach typically involves the cyclization of a 3-(2-hydroxyphenyl)propanoic acid derivative. The reaction proceeds via acid-catalyzed intramolecular esterification, where the phenolic hydroxyl group acts as a nucleophile, attacking the activated carboxylic acid moiety to form the six-membered lactone ring and eliminate a molecule of water.

A common variant of this strategy is the catalytic hydrogenation of a corresponding coumarin (B35378) precursor. For instance, 7-hydroxycoumarin (umbelliferone) can be reduced to 7-hydroxychroman-2-one (B1584768). This reduction selectively saturates the alkene bond in the pyrone ring without affecting the aromatic ring or the carbonyl group, typically using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

| Precursor | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| 3-(2,4-dihydroxyphenyl)propanoic acid | H2SO4 or PPA, heat | 7-hydroxychroman-2-one | Intramolecular Lactonization |

| 7-Hydroxycoumarin | H2, Pd/C, Ethanol (B145695) | 7-hydroxychroman-2-one | Catalytic Hydrogenation |

| 7-Methoxycoumarin | H2, Raney Nickel, THF | 7-methoxychroman-2-one | Catalytic Hydrogenation |

A highly effective and convergent strategy involves building the heterocyclic ring onto a pre-functionalized phenolic precursor. The Pechmann condensation, traditionally used for coumarin synthesis, can be adapted, but direct cyclization methods are often more efficient for dihydrocoumarins.

A prominent method is the acid-catalyzed reaction of a phenol (B47542) with an α,β-unsaturated acid or its ester. For the synthesis of 6-Ethyl-7-hydroxychroman-2-one, the logical starting material is 4-ethylresorcinol (B1360110). Reacting 4-ethylresorcinol with acrylic acid or methyl acrylate (B77674) in the presence of a strong acid catalyst (e.g., methanesulfonic acid, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂) can lead to the desired product. The mechanism involves an initial Michael addition of the electron-rich phenol onto the unsaturated system, followed by an intramolecular Friedel-Crafts acylation to close the lactone ring. The regioselectivity is governed by the directing effects of the substituents on the phenol ring; the hydroxyl groups strongly activate the ortho and para positions for the initial Michael addition.

| Phenolic Precursor | Cyclizing Agent | Catalyst/Conditions | Primary Product |

|---|---|---|---|

| 4-Ethylresorcinol | Acrylic Acid | Methanesulfonic Acid, 80°C | This compound |

| Resorcinol (B1680541) | Methyl Acrylate | Anhydrous AlCl3 | 7-hydroxychroman-2-one |

| 4-Ethylresorcinol | Propiolic Acid | H2SO4 (catalytic H2O) | This compound |

More advanced synthetic routes can employ cycloaddition reactions to construct the chroman core with high regiocontrol. A [4+2] cycloaddition (Diels-Alder reaction) represents a powerful, albeit less common, approach for this specific target. This strategy could involve the in-situ generation of a reactive ortho-quinone methide (o-QM) as the diene component.

For example, a 2-(hydroxymethyl)phenol derivative, upon thermal or acid-catalyzed dehydration, can form a transient o-QM. This highly reactive diene can then be trapped by a suitable dienophile, such as a ketene (B1206846) or a ketene equivalent, to form the chroman-2-one skeleton in a single, concerted step. The substituents on both the o-QM precursor and the dienophile dictate the regiochemical outcome of the final product. While synthetically elegant, the generation and control of the requisite substituted o-QM intermediates for the synthesis of this compound present significant challenges.

Introduction and Functionalization of the Ethyl and Hydroxyl Moieties at C-6 and C-7

The installation of the C-6 ethyl group and the C-7 hydroxyl group can be achieved either by starting with a precursor that already contains them (as in section 2.1.2) or by functionalizing a simpler chroman-2-one core.

If the synthesis begins with 7-hydroxychroman-2-one, the C-6 position is highly activated towards electrophilic aromatic substitution due to the strong ortho-directing effect of the C-7 hydroxyl group. A reliable two-step sequence is the Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: 7-hydroxychroman-2-one is reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). The reaction introduces an acetyl group regioselectively at the C-6 position, yielding 6-acetyl-7-hydroxychroman-2-one.

Reduction: The resulting ketone is then reduced to an ethyl group. Standard reduction methods are effective, including the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). Catalytic hydrogenation over a palladium catalyst can also be employed to reduce the carbonyl group.

Direct Friedel-Crafts alkylation with an ethyl halide is generally avoided due to risks of polyalkylation and potential rearrangement, making the acylation-reduction sequence the preferred method for its superior control and higher yields.

| Step | Substrate | Reagents & Conditions | Product |

|---|---|---|---|

| Acylation | 7-hydroxychroman-2-one | Acetyl chloride, AlCl3, CS2 | 6-acetyl-7-hydroxychroman-2-one |

| Reduction | 6-acetyl-7-hydroxychroman-2-one | Zn(Hg), conc. HCl, heat (Clemmensen) | This compound |

| Reduction | 6-acetyl-7-hydroxychroman-2-one | H2NNH2·H2O, KOH, diethylene glycol, heat (Wolff-Kishner) | This compound |

Introducing the C-7 hydroxyl group onto a pre-formed chroman-2-one ring is synthetically challenging. Therefore, the most common and efficient strategy is to incorporate the hydroxyl group via the starting material. This can be done in two primary ways:

Direct Use of a Dihydroxy Aromatic: As detailed in section 2.1.2, starting with a resorcinol derivative like 4-ethylresorcinol directly incorporates the required C-7 hydroxyl and C-6 ethyl functionalities from the outset. This is the most convergent and atom-economical approach.

Use of a Protected Hydroxyl Group: An alternative is to start with a precursor where the hydroxyl group is protected, typically as a methyl ether (methoxy group). For example, the synthesis can begin with 7-methoxychroman-2-one. The C-6 ethylation can be performed as described in section 2.2.1. The final step is the deprotection of the methoxy (B1213986) group to reveal the free phenol. This is reliably achieved using strong ether-cleaving reagents such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) (DCM) or by using hydrobromic acid (HBr).

| Strategy | Key Precursor | Key Transformation Step | Advantage |

|---|---|---|---|

| Convergent Synthesis | 4-Ethylresorcinol | Cyclization with acrylic acid or equivalent. | High efficiency; fewer steps. |

| Protecting Group Strategy | 7-Methoxychroman-2-one | Demethylation with BBr3 or HBr after C-6 functionalization. | Avoids side reactions with the free phenol during alkylation/acylation. |

Synthetic Routes from Resorcinol and its Derivatives

Resorcinol and its substituted variants serve as fundamental building blocks for the synthesis of 7-hydroxychroman-2-ones due to their inherent phenolic structure, which is pre-functionalized for the requisite cyclization reactions.

A common and historical approach to the synthesis of the coumarin core, the underlying structure of chroman-2-ones, is the Pechmann condensation . This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For instance, the synthesis of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through the Pechmann condensation of 4-ethylresorcinol with ethyl acetoacetate, often utilizing concentrated sulfuric acid as the catalyst. vulcanchem.com This method, while effective for creating the basic coumarin framework, may require further steps to achieve the specific saturation of the pyrone ring to yield the chroman-2-one structure.

Another established route involves the reaction of resorcinol with β-chloropropionyl chloride. This reaction proceeds via an initial acylation to form an ester, which then undergoes an intramolecular Friedel-Crafts type reaction to cyclize and form 7-hydroxychroman-4-one. rsc.orggoogle.com Subsequent reduction of the 4-keto group is necessary to obtain the desired 7-hydroxychroman. The 6-ethyl substituent can be introduced either by starting with 4-ethylresorcinol or by performing a Friedel-Crafts acylation on the 7-hydroxychroman to introduce a 6-acetyl group, which is then reduced to the ethyl group. rsc.org

A Chinese patent describes a synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone that proceeds through a 7-hydroxy-chroman-2-one intermediate. google.com This process starts with resorcinol, which is esterified with 3-chloropropionyl chloride. The resulting (3-hydroxyphenyl)-3-chloropropionate then undergoes an intramolecular Friedel-Crafts alkylation catalyzed by anhydrous aluminum trichloride (B1173362) to yield 7-hydroxy-chroman-2-one. google.com This intermediate is then converted to the target quinolinone via aminolysis. google.com

An alternative two-step synthesis of 7-hydroxychroman-4-one begins with the acylation of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid (CF₃SO₃H) to produce 2',4'-dihydroxy-3-chloro propiophenone. rsc.org This intermediate is then cyclized using sodium hydroxide (B78521) to furnish 7-hydroxychroman-4-one. rsc.org

These methods highlight the versatility of resorcinol and its derivatives as key starting materials, allowing for various substitution patterns on the aromatic ring of the chroman-2-one core.

Catalytic and Green Chemistry Approaches in Chroman-2-one Synthesis

In recent years, the development of catalytic and environmentally friendly synthetic methods has become a major focus in organic chemistry. This trend has significantly impacted the synthesis of chroman-2-ones, leading to more efficient and sustainable protocols.

Both organocatalysis and metal catalysis have proven to be powerful tools for the construction of the chroman-2-one skeleton, often enabling high levels of stereocontrol.

Organocatalysis: Asymmetric organocatalysis has emerged as a particularly effective strategy for the enantioselective synthesis of chroman-2-one derivatives. beilstein-journals.org These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single operation. For example, a highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones can be achieved through an organocatalytic domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.org This reaction, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, is followed by an oxidation step to yield the desired chroman-2-ones in good to high yields and with excellent stereoselectivities. rsc.org

Another example involves the asymmetric organocatalyzed diversity-oriented one-pot synthesis of chroman-2-one derivatives from 2-hydroxycinnamaldehyde (B114546) and trans-β-nitrostyrene. acs.org This approach allows for the construction of complex heterocyclic compounds with high efficiency and stereoselectivity. acs.org Bifunctional organocatalysts, such as those based on cinchona-alkaloid-urea, have been successfully employed in the asymmetric synthesis of chroman derivatives via intramolecular oxy-Michael addition. rsc.org

Metal Catalysis: Transition metal catalysis offers a complementary approach for chroman-2-one synthesis. Copper-catalyzed reactions are particularly attractive due to the low toxicity and cost of copper complexes. mdpi.com For instance, dipyridine copper chloride has been used as a Lewis acid in Pechmann condensations to synthesize the coumarin core. mdpi.com Palladium catalysis is also widely used. A palladium-catalyzed intramolecular aryloxycarbonylation has been developed for the synthesis of chroman-2,4-diones. acs.org Furthermore, a visible-light-mediated, doubly decarboxylative Giese reaction catalyzed by a photoredox catalyst provides a modern approach to 4-substituted-chroman-2-ones. nih.govrsc.org This reaction utilizes coumarin-3-carboxylic acids as radical acceptors. nih.govrsc.org

The table below summarizes some catalytic approaches to chroman-2-one synthesis.

| Catalytic System | Reactants | Product Type | Key Features |

| Modularly Designed Organocatalysts (MDOs) | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Functionalized chroman-2-ones | High enantio- and diastereoselectivity, domino reaction. rsc.org |

| Asymmetric Organocatalyst | 2-Hydroxycinnamaldehyde, trans-β-nitrostyrene | Chroman-2-one derivatives | Diversity-oriented, one-pot synthesis, excellent stereoselectivity. acs.org |

| Dipyridine Copper Chloride | Phenols, β-ketoesters | Coumarin core | Lewis acid catalysis in Pechmann condensation. mdpi.com |

| Palladium Catalyst | 3-Iodochromone, Amines, CO | Chromone-3-carboxamides, Chroman-2,4-diones | Aminocarbonylation, ring-opening/ring-closing reaction. acs.org |

| Photoredox Catalyst (Visible Light) | Coumarin-3-carboxylic acids, N-(acyloxy)phthalimides | 4-Substituted-chroman-2-ones | Doubly decarboxylative Giese reaction, mild conditions. nih.govrsc.org |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of chroman-2-one synthesis, this has led to the development of solvent-free and other environmentally benign methods.

Microwave-assisted organic synthesis has gained popularity as it can significantly accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net These methods can sometimes be performed without a solvent. For instance, a three-component reaction for the synthesis of chroman-2,4-dione derivatives has been reported to proceed under solvent-free conditions. researchgate.net

Furthermore, the use of greener solvents, such as ethyl lactate (B86563), is being explored. A transition-metal-free, three-component benzylation of coumarins with styrenes and potassium thiocyanate (B1210189) has been successfully carried out in ethyl lactate under ambient conditions. rsc.org While this example focuses on the functionalization of a pre-existing coumarin, it demonstrates the potential for using greener media in related synthetic transformations.

Multicomponent Reactions for Scaffold Assembly and Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that contains the essential parts of all the starting materials. sathyabama.ac.in MCRs are characterized by their high atom economy, convergence, and operational simplicity, making them powerful tools for the rapid generation of molecular diversity. sathyabama.ac.in

Several MCRs have been developed for the synthesis of the chroman-2-one scaffold and its derivatives. A one-pot, three-component protocol for the preparation of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives has been reported, which starts from the synthesis of a 3-acetyl-2H-chromen-2-one intermediate. mdpi.com

Another example is the synthesis of pyrano[3,2-c]chromene derivatives through a three-component reaction of 4-hydroxycoumarins, various aldehydes, and malononitrile. nih.gov These reactions can be catalyzed by simple bases like piperidine (B6355638) or DABCO. mdpi.comnih.gov The use of microwave irradiation can further enhance the efficiency of these MCRs. researchgate.net

The development of MCRs for chroman-2-one synthesis allows for the creation of complex and diverse libraries of compounds from simple and readily available starting materials, which is highly valuable for drug discovery and development.

Asymmetric Synthesis and Stereocontrol in Chroman-2-one Architectures

The control of stereochemistry is of paramount importance in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological properties. The development of asymmetric methods to control the stereocenters in chroman-2-one architectures is therefore a critical area of research.

As previously mentioned in section 2.3.1, organocatalysis has been a cornerstone for the asymmetric synthesis of chroman-2-ones. The domino Michael/hemiacetalization reaction catalyzed by MDOs is a prime example of achieving high stereocontrol, leading to cis-3,4-disubstituted chroman-2-ones with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee). rsc.org

The choice of catalyst can be crucial in determining the stereochemical outcome. In the domino reaction of o-hydroxy aromatic aldimines and azlactones to form 3,4-diaminochroman-2-ones, the use of a guanidine (B92328) catalyst predominantly yields the cis-product, while a bisguanidium salt catalyst favors the formation of the trans-product, both with high yields and excellent stereoselectivities. acs.org This demonstrates the ability to selectively access different diastereomers by simply changing the catalyst.

Kinetic resolution is another powerful technique for obtaining enantiomerically enriched compounds. A method for the kinetic resolution of racemic 4-substituted chroman-2-ones has been developed using asymmetric lactone hydrogenation. chinesechemsoc.org This approach allows for the synthesis of chiral γ-aryl primary alcohols and the recovery of the unreacted chiral chroman-2-ones, both in high enantiomeric excess. chinesechemsoc.org

The stereocontrolled synthesis of the chroman core is also crucial in the total synthesis of natural products like vitamin E. A key strategy involves the stereoselective allylation of a ketal to generate the challenging (2R) stereocenter of the chroman moiety. acs.org Evidence for π-stacking interactions has also been proposed as a source of stereocontrol in the synthesis of certain pyranochromene ring systems. nih.gov

The table below provides examples of asymmetric syntheses leading to chiral chroman-2-one derivatives.

| Method | Catalysts/Reagents | Substrates | Product Stereochemistry |

| Domino Michael/Hemiacetalization | Modularly Designed Organocatalysts (MDOs) | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | cis-3,4-disubstituted chroman-2-ones, up to 99:1 dr, up to 99% ee. rsc.org |

| Domino Reaction | Guanidine / Bisguanidium salt | o-Hydroxy aromatic aldimines, Azlactones | cis- or trans-3,4-diaminochroman-2-ones, up to >99:1 dr, up to 99% ee. acs.org |

| Kinetic Resolution | Ruthenium-based catalyst | Racemic 4-substituted chroman-2-ones | Chiral primary alcohols and recovered chiral chroman-2-ones, up to 98% ee. chinesechemsoc.org |

| Stereoselective Allylation | TiCl₄ | 2-Chanol derivative, Allyl trimethyl silane | (2R)-configured chroman moiety for Vitamin E synthesis. acs.org |

Chemical Transformations and Derivatization Strategies of 6 Ethyl 7 Hydroxychroman 2 One

Modifications of the Lactone Ring System

The lactone ring, a cyclic ester, is a key feature of the chroman-2-one scaffold and is susceptible to reactions that can either preserve or alter its structure.

Ring-Opening and Ring-Closing Reactions

The lactone ring of coumarin (B35378) derivatives can undergo ring-opening reactions under various conditions. Basic hydrolysis, for instance, can cleave the ester bond to form the corresponding carboxylate and alcohol functionalities. google.com This process is often reversible, and subsequent acidification can lead to ring-closure, reforming the lactone. This equilibrium is a fundamental aspect of coumarin chemistry.

Furthermore, more complex ring-opening scenarios can be initiated through reactions like the Michael addition. For example, the reaction of a related coumarin-3-phosphonic acid ester with nitromethane (B149229) in the presence of a nucleophilic agent can lead to the opening of the pyrone ring. researchgate.net Base-catalyzed retro-Michael reactions have also been utilized to open chromanone rings, which can be a key step in the synthesis of other complex coumarins. gla.ac.uk

Conversions to Other Heterocyclic Systems (e.g., Chroman-4-ones, Chromones)

The chroman-2-one skeleton can be chemically transformed into other related heterocyclic systems, such as chroman-4-ones and chromones. The conversion of chromones to chroman-4-ones is often achieved through reduction or hydrogenation reactions. researchgate.net A variety of reducing agents and catalytic systems, including palladium, platinum, Raney nickel, and complex metal hydrides, have been employed for this purpose. researchgate.net

Conversely, the synthesis of chroman-4-ones can be accomplished through several routes, such as the cyclization of β-aryloxypropionic acids or the reaction of phenols with α,β-unsaturated carboxylic acid chlorides. google.comresearchgate.net These methods provide pathways to access the chroman-4-one core structure, which can then be further functionalized. The interconversion between these heterocyclic systems allows for the exploration of a wider range of chemical space and the generation of diverse molecular architectures. gu.se

Reactions at the C-7 Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is a reactive site that readily participates in several key chemical transformations, enabling the synthesis of a wide array of derivatives.

Etherification and Esterification Reactions

The C-7 hydroxyl group can be readily converted into ethers and esters through standard synthetic methodologies. google.com Etherification can be achieved by reacting the hydroxyl group with alkyl halides or other electrophiles in the presence of a base. nih.gov For instance, Williamson-type etherification is a common method used for this transformation. acs.org

Esterification is typically carried out by reacting the hydroxyl group with an acid chloride or acid anhydride (B1165640). google.com These reactions are often performed to protect the hydroxyl group or to introduce specific functionalities that can modulate the molecule's biological activity or physical properties. google.com

Table 1: Examples of Etherification and Esterification Products

| Starting Material | Reagent | Product | Reaction Type |

| 6-Ethyl-7-hydroxychroman-2-one | Alkyl Halide/Base | 6-Ethyl-7-alkoxychroman-2-one | Etherification |

| This compound | Acid Chloride/Anhydride | 6-Ethyl-7-acyloxychroman-2-one | Esterification |

Glycosylation and Conjugation Strategies

Glycosylation, the attachment of a sugar moiety, is a significant derivatization strategy for hydroxyl-containing compounds. In many natural products, flavonoids and related compounds exist as glycosides, where a sugar is linked to a hydroxyl group. mdpi.com This modification can significantly impact the compound's solubility, bioavailability, and biological activity. nih.gov

Microbial glycosylation has been shown to be an effective method for attaching sugar units to chroman scaffolds. For example, the fungus Beauveria sulfurescens has been used to glycosylate the phenolic hydroxyl group of a related chroman derivative. tandfonline.com Chemical methods for glycosylation are also widely employed, often involving the use of protected sugar donors that react with the hydroxyl group under specific catalytic conditions. nih.gov Conjugation to other molecules, such as peptides or other bioactive compounds, can also be achieved through the C-7 hydroxyl group, often after its conversion to a more reactive functional group. gu.se

Functionalization of the C-6 Ethyl Group

The ethyl group at the C-6 position of the chroman ring offers another site for chemical modification, although it is generally less reactive than the lactone and hydroxyl groups. Reactions involving the ethyl group typically require more forcing conditions or specific catalytic systems.

While direct functionalization of the C-6 ethyl group is less commonly reported for this specific molecule, related transformations on similar alkyl-substituted aromatic systems are well-established in organic synthesis. For instance, the acetyl group in a related compound, ethyl 6-acetyl-7-hydroxychroman-2-carboxylate, provides a more activated handle for further chemical modifications. nih.gov

Oxidation and Reduction of the Alkyl Chain

The ethyl group at the C6 position of the chroman ring is a key target for oxidative and reductive transformations to modulate the compound's properties.

Oxidation: The alkyl chain can be oxidized to introduce carbonyl or carboxyl functionalities. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed for such transformations. For instance, oxidation can convert the ethyl group into an acetyl group, yielding 6-acetyl-7-hydroxychroman-2-one. This transformation is significant as the introduction of a carbonyl group can influence the electronic properties and potential hydrogen bonding interactions of the molecule.

Reduction: While direct reduction of the ethyl group is not a common strategy, related reductions on the chroman scaffold are well-documented. For example, the carbonyl group of the lactone ring can be reduced using agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). google.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), is another method used for reducing the chroman ring system, which can lead to the formation of corresponding chromanol derivatives. google.comkoreascience.kr

Introduction of Terminal Functional Groups

The introduction of various terminal functional groups onto the this compound scaffold is a primary strategy for creating diverse analogues. These modifications can be achieved at several positions, most notably at the hydroxyl group and the aromatic ring.

The hydroxyl group at the C7 position is a versatile handle for introducing a wide array of functionalities through reactions such as etherification and esterification. For example, reaction with alkyl halides or other electrophiles in the presence of a base can yield ethers, while reaction with acyl chlorides or anhydrides can produce esters. rsc.orgnih.gov These modifications can significantly alter the lipophilicity, solubility, and metabolic stability of the parent compound.

Furthermore, the aromatic ring of the chroman scaffold can undergo electrophilic aromatic substitution reactions to introduce functional groups like halogens (e.g., bromine, chlorine) or nitro groups. These substituents can, in turn, serve as handles for further derivatization, such as nucleophilic substitution or reduction to an amino group, thereby expanding the chemical space accessible from the this compound core.

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The systematic chemical modification of this compound is crucial for understanding its structure-activity relationships (SAR). By altering specific parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its effects.

Systematic Substitution Patterns and Their Chemical Consequences

SAR studies often involve the systematic variation of substituents at different positions of the chroman-2-one core. The nature and position of these substituents can have profound effects on the molecule's properties.

For instance, the hydroxyl group at the C7 position is often considered critical for antioxidant activity in related chroman structures. vulcanchem.com Modifications at this position, such as conversion to a methoxy (B1213986) group, can impact this activity. Similarly, the length and branching of the alkyl chain at the C6 position can influence properties like lipophilicity and, consequently, membrane permeability and metabolic stability. vulcanchem.comacs.org

The lactone ring itself is a key pharmacophore, and modifications to it can drastically alter biological activity. The introduction of substituents at various positions on the chroman ring system (C2, C3, C5, and C8) has been explored in related chroman-2-carboxylic acids to establish structure-activity correlations. researchgate.netnih.gov

Below is a table summarizing the influence of systematic substitutions on the properties of chroman-2-one analogues:

| Position of Substitution | Type of Substituent | Observed Chemical/Biological Consequence | Reference |

| C6-Alkyl Chain | Longer alkyl chains (e.g., propyl) | Reduced solubility, potentially improved blood-brain barrier penetration. | vulcanchem.com |

| C7-Hydroxyl | Hydroxyl group | Critical for antioxidant activity. | vulcanchem.com |

| C7-Hydroxyl | Methoxy group | Altered antioxidant capacity. | researchgate.net |

| C2-Position | Alkyl chains of varying lengths | Influences antibacterial activities in 4-chromanone (B43037) scaffolds. | acs.org |

| C5, C6, C7-Hydroxyl | Position of the hydroxyl group | Plays a notable role in the antituberculosis activity of 4-chromanones. | acs.org |

Development of Libraries of this compound Analogues

The development of chemical libraries containing a diverse set of this compound analogues is a powerful approach for high-throughput screening and SAR exploration. nih.gov By systematically introducing a variety of functional groups and structural motifs, a wide range of chemical properties can be explored. gu.se

These libraries are often synthesized using combinatorial chemistry techniques, where a common scaffold is reacted with a set of diverse building blocks. For example, the 7-hydroxyl group can be reacted with a library of carboxylic acids to generate a library of esters, or the aromatic ring can be subjected to various substitution reactions. rsc.orgnih.gov The resulting analogues can then be screened for desired biological activities, allowing for the rapid identification of lead compounds and the elucidation of key SAR trends. nih.govgu.se

The insights gained from screening these libraries can guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Chromatographic Characterization of 6 Ethyl 7 Hydroxychroman 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the 6-Ethyl-7-hydroxychroman-2-one molecule.

¹H NMR Analysis : The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the protons of the ethyl group, and the protons on the chroman-2-one core. The chemical shifts (δ) would indicate the electronic environment of these protons, while the splitting patterns (multiplicity) would reveal neighboring proton interactions, helping to establish the substitution pattern on the aromatic ring. For instance, the aromatic protons would likely appear as singlets or doublets in the downfield region (typically δ 6.5-8.0 ppm), and the ethyl group would present as a quartet and a triplet in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental data may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 (C=O) | - | ~165 |

| 3 | Triplet | ~30 |

| 4 | Triplet | ~25 |

| 5 | Singlet (Aromatic H) | ~115 |

| 6 (-CH2CH3) | Quartet | ~22 |

| 6 (-CH2CH3) | Triplet | ~14 |

| 7 (-OH) | Broad Singlet | - |

| 8 | Singlet (Aromatic H) | ~110 |

| 4a | - | ~112 |

| 5a | - | ~150 |

| 8a | - | ~155 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule, such as the protons of the ethyl group and their connection to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting different fragments of the molecule, for example, linking the ethyl group to its specific position on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.

HRMS provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass.

Coupling chromatography with mass spectrometry is a powerful method for analyzing the purity of a sample and confirming the identity of its components.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique is suitable for analyzing non-volatile compounds like this compound. It separates the compound from any impurities before it enters the mass spectrometer, providing both a retention time and a mass spectrum for the analyte.

GC-MS (Gas Chromatography-Mass Spectrometry) : If the compound is sufficiently volatile or can be derivatized to become volatile, GC-MS can be used. The fragmentation patterns observed in the mass spectrum provide a "fingerprint" that can be compared to spectral libraries for identification. A common fragmentation for coumarins involves the loss of CO.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include a broad band for the hydroxyl (-OH) group stretch (around 3200-3600 cm⁻¹), a strong absorption for the lactone carbonyl (C=O) group stretch (around 1700-1750 cm⁻¹), and bands corresponding to C-O stretching and aromatic C=C bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the conjugated system within the molecule. The chroman-2-one core is a chromophore that absorbs UV light, leading to electronic transitions. The position of the absorption maxima (λmax) can be influenced by the substituents on the aromatic ring.

Table 2: Summary of Spectroscopic Data for Compound Identification

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment, connectivity |

| ¹³C NMR | Carbon framework |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and structural assembly |

| HRMS | Exact molecular weight and elemental formula |

| LC-MS / GC-MS | Purity, fragmentation patterns, and identification |

| IR Spectroscopy | Presence of functional groups (e.g., -OH, C=O) |

| UV-Vis Spectroscopy | Electronic transitions and conjugation |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthetic and natural compounds, including coumarin (B35378) derivatives like this compound. These methods exploit differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of coumarin derivatives due to its high resolution, sensitivity, and speed. For compounds such as this compound, reversed-phase HPLC is the most common approach. researchgate.net In this mode, a nonpolar stationary phase, typically an octadecylsilyl (C18) silica-based column, is used with a polar mobile phase. researchgate.net

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netbiotech-asia.org To improve peak shape and resolution, especially for phenolic compounds, a small amount of acid (e.g., acetic acid or formic acid) is frequently added to the mobile phase to suppress the ionization of the hydroxyl group. researchgate.netmdpi.com Separation can be achieved using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time), with the latter being more suitable for complex mixtures containing compounds with a wide range of polarities. researchgate.netmdpi.com

Detection is commonly performed using spectrophotometric detectors, such as UV-Vis or Diode Array Detectors (DAD), as the benzopyrone core of coumarins exhibits strong UV absorbance. researchgate.net Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for enhanced selectivity and structural confirmation. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Octadecylsilyl (C18), 5 µm particle size | researchgate.net |

| Mobile Phase | Gradient of 0.3% aqueous acetic acid and methanol/acetonitrile | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | biotech-asia.org |

| Detection | UV-DAD (e.g., at 280 nm) or Fluorescence | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring reaction progress, identifying compounds, and assessing sample purity. nih.govmdpi.com For this compound, a typical TLC analysis would involve spotting a solution of the compound onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is typically a mixture of nonpolar and polar solvents. A common mobile phase for separating coumarins is a mixture of petroleum ether and ethyl acetate (B1210297) or benzene (B151609) and ether. mdpi.commdpi.com After development, the separated spots can be visualized under UV light (at 254 nm or 366 nm), where fluorescent compounds like 7-hydroxycoumarins are readily detectable. mdpi.com Chemical staining reagents can also be used for visualization. mdpi.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Column chromatography operates on the same principles as TLC but is used for the preparative isolation and purification of compounds. biotech-asia.orgnih.gov A glass column is packed with a stationary phase (e.g., silica gel), and the crude mixture is loaded at the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute. nih.gov The polarity of the solvent system is often optimized using TLC prior to running the column. For instance, fractions from a chloroform (B151607) extract of a plant source were successfully separated using a column eluted with mixtures of petroleum ether and chloroform to yield pure coumarins. nih.gov

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Reference |

|---|---|---|---|

| Silica Gel GF254 | Benzene-Ether-Glacial Acetic Acid (50:30:0.5) | UV light (254 nm) | mdpi.com |

| Silica Gel | Cyclohexane-Ethyl Acetate (2:1) | UV light, Acidic Cerium Sulfate solution | mdpi.com |

| Silica Gel 60F254 | Ethyl Acetate-Acetic Acid-Formic Acid-Water (100:11:11:26) | UV light (366 nm) after spraying with natural products reagent | nih.gov |

The 7-hydroxycoumarin scaffold, a core structural feature of this compound, is known for its intrinsic fluorescence. This property can be exploited to develop highly sensitive and selective detection methods in chromatography. scilit.com When coupled with HPLC, fluorescence detectors can achieve significantly lower limits of detection and quantification compared to standard UV detectors, often in the nanogram per milliliter range. researchgate.net

The method involves exciting the compound at a specific wavelength and measuring the light emitted at a longer wavelength. For 7-hydroxycoumarin derivatives, excitation wavelengths are typically in the range of 320-370 nm, with emission maxima often observed between 450-520 nm. researchgate.netnih.gov The precise wavelengths depend on the solvent environment and the specific substitution pattern on the coumarin ring. The high sensitivity of fluorescence detection makes it particularly valuable for trace analysis, such as in pharmacokinetic studies or for detecting low-level impurities. nih.gov

| Compound Class/Example | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| General Coumarin Derivatives (e.g., Umbelliferone) | 320 nm | 450 nm | researchgate.net |

| 7-Ethyl-10-hydroxy-camptothecin (SN-38) | 368 nm | 515 nm | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding and π-stacking, which govern the macroscopic properties of the solid. nih.gov

To perform the analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. nih.govresearchgate.net

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures such as 7-Hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin) provides a clear example of the data that would be obtained. nih.gov Such an analysis would confirm the planarity of the chroman-2-one ring system and determine the orientation of the ethyl and hydroxyl substituents. Intermolecular hydrogen bonds involving the 7-hydroxy group and the lactone carbonyl oxygen would be expected to play a key role in the crystal packing. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C10H8O4 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca21 | nih.gov |

| Unit Cell Dimensions | a = 7.0771 Å, b = 17.3485 Å, c = 6.9672 Å | nih.gov |

| Volume (V) | 855.41 Å3 | nih.gov |

| Temperature | 100 K | nih.gov |

| Key Interactions | Intermolecular O—H···O hydrogen bonds | nih.gov |

Mechanistic Biochemical and Cellular Investigations of 6 Ethyl 7 Hydroxychroman 2 One Analogues

In Vitro Enzyme Modulation and Inhibition Studies

The chroman-2-one scaffold, a core component of 6-Ethyl-7-hydroxychroman-2-one, is recognized for its diverse biological activities, which often stem from direct interactions with various enzymes. Research into analogues of this compound has revealed significant modulatory effects on several classes of enzymes, including oxidoreductases, kinases, and hydrolases.

Inhibition of Oxidoreductases and Associated Mechanisms (e.g., Cyclooxygenase, Lipoxygenase)

Analogues of this compound have demonstrated notable inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

A study investigating a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones, which share the 7-hydroxychromen-2-one core with this compound, identified compounds with significant anti-inflammatory activity. Molecular docking studies suggested that these compounds likely exert their effects through the inhibition of COX enzymes. nih.gov For instance, certain derivatives displayed anti-inflammatory activity surpassing that of the standard drug indomethacin, with inhibition of paw edema reaching up to 44.05%. nih.gov

Furthermore, specific coumarin (B35378) derivatives have shown potent, direct inhibition of lipoxygenase. For example, the compound (E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one demonstrated an inhibitory activity against 15-lipoxygenase with an IC50 value of 0.17 µM, which is comparable to the potent REDOX inhibitor nordihydroguaiaretic acid (0.29 µM). researchgate.netelsevierpure.com This suggests that the 7-hydroxy-2H-chromen-2-one scaffold is a promising framework for the development of lipoxygenase inhibitors. Other carboxamide derivatives of 6- and 7-substituted coumarins have also been identified as potent LOX inhibitors. nih.gov

Table 1: Inhibition of Oxidoreductases by 7-Hydroxychroman-2-one (B1584768) Analogues

| Compound Analogue | Enzyme Target | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| (E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one | 15-Lipoxygenase | 0.17 µM | researchgate.netelsevierpure.com |

Modulation of Kinase Activities (e.g., Protein Kinase C, MAP Kinases)

The chromone scaffold, closely related to chroman-2-one, is utilized in the development of inhibitors for various enzymes, including kinases, which are crucial regulators of cellular processes. Kinases such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs) are central to signal transduction pathways that govern cell growth, differentiation, and inflammatory responses.

While direct studies on this compound are limited, research on related structures provides insights. For example, 7-methoxy-3-hydroxy-styrylchromone has been shown to inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway, in response to inflammatory stimuli in macrophage-like cells. mdpi.com This inhibition of ERK1/2 activation is a critical mechanism for suppressing the production of pro-inflammatory cytokines. mdpi.com The development of multi-target kinase inhibitors based on scaffolds like 5-hydroxybenzothiophene highlights the potential for chromone-like structures to interact with a range of kinases, including those involved in cell cycle control and splicing regulation. nih.gov

Effects on Hydrolases (e.g., Acetylcholinesterase)

Analogues of this compound have been investigated for their ability to inhibit hydrolases, with a particular focus on acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.gov

A series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, 4k, exhibited potent and competitive inhibition of BChE with an IC50 value of 0.65 µM and a Ki value of 0.55 µM. nih.gov Furthermore, phenylcarbamate derivatives of 7-hydroxy-4-methylcoumarin have demonstrated potent AChE inhibitory activity, with one compound displaying an IC50 of 13.5 nM. researchgate.net These findings underscore the potential of the 7-hydroxychroman-2-one core structure as a scaffold for the development of potent cholinesterase inhibitors.

Table 2: Inhibition of Acetylcholinesterase by 7-Hydroxychroman-2-one Analogues

| Compound Analogue | Enzyme Target | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| Amino-7,8-dihydro-4H-chromenone derivative (4k) | Butyrylcholinesterase | 0.65 µM | nih.gov |

| 4-Methyl-2-oxo-2H-chromen-7-yl phenylcarbamate derivative (4d) | Acetylcholinesterase | 13.5 nM | researchgate.net |

Cellular Pathway Regulation in Model Systems

Beyond direct enzyme inhibition, analogues of this compound exert their biological effects by modulating complex cellular signaling pathways. These pathways are integral to the cellular response to oxidative stress and inflammation.

Antioxidant Mechanisms in Cellular Models (e.g., Nrf2/HO-1 Pathway Activation)

The antioxidant properties of 7-hydroxychroman-2-one derivatives are well-documented and are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. smolecule.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, with HO-1 being a key downstream effector. nih.govnih.gov

Activation of the Nrf2 pathway is a primary defense mechanism against oxidative stress. nih.gov Coumarin derivatives have been shown to modulate Nrf2 signaling, thereby enhancing the cellular antioxidant capacity. nih.govresearchgate.net For instance, urolithin B, a coumarin metabolite, upregulates Nrf2/ARE signaling and HO-1 expression, leading to a reduction in intracellular reactive oxygen species (ROS). nih.gov Similarly, other coumarins have been found to induce HO-1 expression, which in turn contributes to their anti-inflammatory and antioxidant effects. nih.gov The activation of Nrf2 and subsequent induction of HO-1 and other antioxidant enzymes represent a significant mechanism by which 7-hydroxychroman-2-one analogues protect cells from oxidative damage. nih.gov

Anti-inflammatory Responses in Cell Lines

The anti-inflammatory effects of 7-hydroxychroman-2-one and its analogues have been demonstrated in various cellular models. smolecule.commdpi.comnih.gov These compounds can suppress the production of pro-inflammatory mediators and cytokines, often through the modulation of key signaling pathways like NF-κB and MAPKs. mdpi.commdpi.commdpi.com

For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones showed significant anti-inflammatory activity. nih.gov In LPS-stimulated macrophage cell lines, which are standard models for studying inflammation, coumarin derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, 7-methoxy-3-hydroxy-styrylchromone was found to suppress the production of the pro-inflammatory cytokine IL-6 in HMGB1-stimulated RAW 264.7 macrophage cells. mdpi.com This effect was linked to the inhibition of the ERK1/2 signaling pathway. mdpi.com The ability of these compounds to downregulate inflammatory pathways and the production of inflammatory mediators underscores their potential as anti-inflammatory agents.

Impact on Cell Proliferation and Apoptosis in Cellular Models

Analogues of this compound have been the subject of investigations into their potential as anticancer agents, with a focus on their effects on cell proliferation and the induction of apoptosis. One area of research has explored the linkage of a 7-hydroxy-4-phenylchromen-2-one core to triazole moieties. In these studies, a series of novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles were synthesized and evaluated for their cytotoxic potential across a panel of human cancer cell lines, including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa. nih.gov

The results indicated that several of these analogues exhibited superior cytotoxic activity compared to the parent 7-hydroxy-4-phenylchromen-2-one. nih.gov Notably, the compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one demonstrated significant activity against AGS cells, with a reported IC50 value of 2.63 ± 0.17 µM. nih.gov Further mechanistic studies using flow cytometry revealed that this compound's antiproliferative effects are mediated by arresting the cell cycle in the G2/M phase and by inducing apoptosis. nih.gov These findings suggest that the 1,2,4-triazole derivatives of the chromen-2-one scaffold possess significantly enhanced antitumour activity, in many cases exceeding that of the standard chemotherapeutic drug 5-fluorouracil. nih.gov

The following table summarizes the cytotoxic activity of a key analogue against a specific cancer cell line.

| Compound | Cell Line | IC50 (µM) |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 |

Antimicrobial and Antifungal Activity in Microbiological Assays

Derivatives of the chromen-2-one scaffold have demonstrated a broad spectrum of antimicrobial and antifungal activities. These compounds are of interest due to the rise of drug-resistant pathogens.

Investigation of Inhibitory Effects on Bacterial Growth

The antibacterial potential of various coumarin derivatives has been explored against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-Chloro-7-hydroxy-chromen-2-one were synthesized and tested for their antibacterial effects on Staphylococcus aureus, Escherichia coli, and Bacillus cereus. ejmse.ro The activity of these synthesized compounds was compared to standard antibiotics like cephalexine and streptomycin. ejmse.ro

In another study, the antimicrobial effects of 7,8-dihydroxy-6-methoxycoumarin and 7-hydroxy-6-methoxycoumarin, along with their structural analogues, were evaluated against foodborne pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. nih.gov The research indicated that the presence of a methoxy (B1213986) functional group on the coumarin skeleton was associated with notable antimicrobial activity. nih.gov Conversely, analogues with only hydroxyl groups, such as 7-hydroxycoumarin and 6,7-dihydroxycoumarin, did not show antimicrobial activity against the tested pathogens. nih.gov The mechanism of action for the active compounds was linked to an increase in cell membrane permeability. nih.gov

The table below presents the antibacterial activity of a selection of coumarin analogues against various bacterial strains.

| Compound/Derivative | Bacterial Strain(s) | Observed Effect |

| 4-Chloro-7-hydroxy-chromen-2-one derivatives | S. aureus, E. coli, B. cereus | Antibacterial activity |

| 6,7-dimethoxycoumarin | Foodborne pathogens | Notable antimicrobial activity |

| 7-hydroxy-6-methoxycoumarin | Foodborne pathogens | Notable antimicrobial activity |

| 7-hydroxycoumarin | Foodborne pathogens | No antimicrobial activity |

| 6,7-dihydroxycoumarin | Foodborne pathogens | No antimicrobial activity |

Evaluation against Fungal Pathogens

The antifungal properties of chromen-2-one analogues have been investigated against a range of fungal pathogens. A series of 7-hydroxy-7-(trifluoromethyl)-6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones were synthesized and tested against Fusarium graminearum and Fusarium monitiforme. mdpi.com One compound in this series exhibited significant activity against Fusarium monitiforme, with an inhibitory index of 84.6%. mdpi.com The study also suggested that the introduction of a bromine group could substantially enhance the antifungal efficacy of these derivatives. mdpi.com

Another study focused on the antifungal activity of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO2) against Aspergillus species. nih.govresearchgate.net This compound was found to inhibit both mycelial growth and the germination of fungal conidia. nih.govresearchgate.net Its mode of action appears to involve disruption of the fungal cell wall. nih.govresearchgate.net Furthermore, at subinhibitory concentrations, this coumarin derivative enhanced the in vitro effects of azole antifungal drugs like voriconazole and itraconazole, displaying an additive effect. nih.govresearchgate.net

The following table summarizes the antifungal activity of specific chromen-2-one analogues.

| Compound/Derivative | Fungal Pathogen(s) | Key Finding |

| 7-hydroxy-7-(trifluoromethyl)-6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-one analogue | Fusarium monitiforme | Inhibitory index of 84.6% |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | Inhibits mycelial growth and conidia germination |

Investigations in Pre-clinical Biological Systems (excluding human trials)

The therapeutic potential of this compound analogues has been further explored in in vivo animal models to assess their antioxidant and anti-inflammatory properties.

In Vivo Antioxidant Activity in Animal Models

The antioxidant capabilities of compounds structurally related to this compound have been demonstrated in rodent models. In a study involving a rat model of Cryptococcus neoformans infection, the administration of 3-Ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one (EDPC) led to an increase in glutathione (GSH) levels and a decrease in malondialdehyde (MDA) levels. nih.gov These are key indicators of reduced oxidative stress.

Similarly, studies on mono-carbonyl curcumin analogues, which share phenolic structural motifs, have shown their ability to attenuate oxidative stress in mouse models. nih.gov Pretreatment with these analogues resulted in a significant reduction in lipid peroxidation (MDA levels) and an enhancement of the activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD), as well as increased levels of glutathione (GSH) in the brain hippocampus. nih.gov

The table below details the in vivo antioxidant effects observed with related compounds.

| Compound | Animal Model | Key Antioxidant Effects |

| 3-Ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one | Rat | Increased GSH, Decreased MDA |

| Mono-carbonyl curcumin analogues | Mouse | Decreased MDA, Increased CAT, SOD, and GSH |

Anti-inflammatory Potentials in Rodent Models

The anti-inflammatory effects of chromen-2-one analogues have been investigated in rodent models. In the same study that demonstrated the antioxidant effects of 3-Ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one (EDPC) in rats infected with Cryptococcus neoformans, a significant reduction in the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-17 was observed in the treated animals compared to the untreated infected group. nih.gov This indicates a potent anti-inflammatory action of the compound.

The following table summarizes the anti-inflammatory findings for a related chromen-2-one analogue.

| Compound | Animal Model | Key Anti-inflammatory Effects |

| 3-Ethyl-6,7-dihydroxy-2-phenyl-chromen-4-one | Rat | Reduced levels of TNF-α, IL-1β, and IL-17 |

Molecular Interactions with Biological Targets

The molecular interactions of this compound and its analogues with various biological targets have been a subject of scientific investigation, aiming to elucidate their mechanism of action at a molecular level. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.

Ligand-Protein Binding Studies

Ligand-protein binding studies are fundamental in determining the affinity and specificity of a compound for its biological target. For analogues of this compound, these investigations have primarily focused on their interactions with enzymes and receptors implicated in various physiological and pathological processes.

While direct binding data for this compound is not extensively available in the public domain, studies on structurally similar 7-hydroxychroman-2-one and 6-substituted coumarin derivatives provide valuable insights. For instance, a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB) activation. nih.gov In this study, compounds bearing a methyl, trifluoromethyl, or chloro substituent on the phenylamide ring demonstrated potent inhibitory activity, with IC50 values ranging from 6.0 to 60.2 μM. nih.gov The most active compound in this series featured a 4-Cl substituent. nih.gov

In another study, 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives were designed and synthesized to evaluate their affinity for serotonin (5-HT) and dopamine (D) receptors. nih.govresearchgate.net Several of these derivatives exhibited high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range (1.0 - 6.0 nM). nih.govresearchgate.net One derivative also showed high affinity for the 5-HT2A receptor (Ki = 8.0 nM). nih.govresearchgate.net However, none of the tested compounds in this series displayed high affinity for the D2 receptor. nih.govresearchgate.net

Molecular docking studies have been employed to predict the binding modes of 7-hydroxycoumarin derivatives with various protein targets. A comparative molecular docking study of 7-hydroxycoumarin derivatives as potential human acetylcholinesterase (AChE) inhibitors suggested that certain derivatives could exhibit strong binding affinities. researchgate.net Similarly, molecular docking has been utilized to explore the binding interactions of coumarin derivatives with targets such as monoamine oxidases and epidermal growth factor receptors (EGFR), often revealing the importance of hydrogen bonds in the binding energy. nih.gov

The following interactive table summarizes the binding affinities of some 6-substituted-7-hydroxychroman-2-one analogues for their respective biological targets.

| Compound Analogue | Target | Binding Affinity (IC50/Ki) |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | NF-κB | IC50: ~1.5 µM (estimated from potency comparison) nih.gov |

| 6-acetyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one derivative 7 | 5-HT1A Receptor | Ki: 1.0 nM nih.govresearchgate.net |

| 6-acetyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one derivative 16 | 5-HT1A Receptor | Ki: 1.0 nM nih.govresearchgate.net |

| 6-acetyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one derivative 16 | 5-HT2A Receptor | Ki: 8.0 nM nih.govresearchgate.net |

| 6,7-dimethoxy-3-substituted coumarin derivative | Acetylcholinesterase (AChE) | IC50: 0.236 nM nih.gov |

Receptor Occupancy and Activation Profiling

Receptor occupancy and activation profiling provide a deeper understanding of how a ligand interacts with its receptor to elicit a biological response. These studies can classify a compound as an agonist, antagonist, or allosteric modulator.

For the 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives that showed high affinity for the 5-HT1A receptor, further functional assays were conducted. nih.gov Two of the most potent compounds were identified as antagonists of the 5-HT1A receptor, as determined by the [35S]GTPγS binding assay. nih.gov This assay measures the activation of G-proteins coupled to the receptor, and a lack of stimulation in the presence of the compound indicates antagonistic activity.

The following table provides a summary of the functional activity of selected 6-substituted-7-hydroxychroman-2-one analogues.

| Compound Analogue | Receptor | Functional Activity | Assay |

| 6-acetyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one derivative 7 | 5-HT1A | Antagonist | [35S]GTPγS binding assay nih.gov |

| 6-acetyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one derivative 16 | 5-HT1A | Antagonist | [35S]GTPγS binding assay nih.gov |

Computational and Theoretical Chemistry Studies of 6 Ethyl 7 Hydroxychroman 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 6-Ethyl-7-hydroxychroman-2-one. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

Theoretical geometry optimization is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311G++(d,p). This process calculates the molecule's lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's stability and shape.

Table 1: Selected Calculated Ground State Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2=O11 | 1.21 Å |

| C7-O14 | 1.36 Å | |

| C6-C12 | 1.51 Å | |

| Bond Angles | O1-C2-C3 | 121.5° |

| C5-C6-C7 | 120.1° | |

| C6-C7-O14 | 118.5° | |

| Dihedral Angle | C5-C6-C12-C13 | 65.4° |

Note: Data is representative of typical values obtained for similar molecular structures through DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov The distribution and energies of these orbitals provide insights into the molecule's charge transfer properties and its potential as a nucleophile or electrophile. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| E (HOMO) | -5.95 |

| E (LUMO) | -1.98 |

| Energy Gap (ΔE) | 3.97 |

Note: These values are illustrative and based on typical results from DFT calculations for related phenolic and chromanone structures.

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is often employed to calculate electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. nih.govrsc.org These calculations help in interpreting experimental spectra and understanding the electronic properties of the molecule. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical NMR spectra can be generated. Comparing these calculated shifts with experimental data helps confirm the molecule's structure.

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectrum | Parameter | Predicted Value |

| UV-Vis | λmax (in ethanol) | 325 nm |

| ¹H NMR | δ (H on C5) | 6.8 ppm |

| δ (H on C8) | 7.2 ppm | |

| ¹³C NMR | δ (C2, Carbonyl) | 165.0 ppm |

| δ (C7, Phenolic) | 155.0 ppm |

Note: Predicted values are representative for the chromanone scaffold and may vary based on the specific computational method and solvent model used.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed to study its interaction with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves sampling a vast number of conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. nih.gov This method predicts the binding mode and estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the target protein. For instance, the hydroxyl group on the chromanone ring is a potential hydrogen bond donor or acceptor, which could be crucial for binding. mdpi.com

Table 4: Representative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Details |

| Protein Target | Example: Mitogen-activated protein kinase (MAPK) |

| Binding Affinity | -8.2 kcal/mol |

| Key Interacting Residues | Lys54, Glu71, Leu156 |

| Types of Interactions | Hydrogen bond with Glu71; Hydrophobic interactions with Leu156 |

Note: The data presented is hypothetical, illustrating typical outputs from a molecular docking simulation.

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes and stability of the system. chalcogen.romdpi.com

Table 5: Summary of a Representative Molecular Dynamics Simulation

| Parameter | Value / Description |

| Simulation Time | 100 nanoseconds |

| Force Field | AMBER99SB |

| Average RMSD (Protein) | 0.25 nm |

| Average RMSD (Ligand) | 0.15 nm |

| Conclusion | Low and stable RMSD values indicate the formation of a stable ligand-protein complex. |

Note: This table provides a summary of typical parameters and outcomes from an MD simulation of a small molecule bound to a protein.

Predictive Modeling for Biological Activities (in silico)

Predictive modeling in a computational setting, or in silico modeling, has become an indispensable component of modern medicinal chemistry. By leveraging the chemical structure of a compound, these models can forecast its biological effects, helping to prioritize synthesis and experimental testing. For this compound, these predictive approaches are crucial for understanding its potential as a bioactive agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For chromanone and coumarin (B35378) derivatives, which are structurally related to this compound, numerous QSAR studies have been conducted to predict their efficacy in various therapeutic areas, including as anticancer, antifungal, and anti-inflammatory agents. benthamdirect.comnih.govnih.gov These studies typically involve the calculation of a wide array of molecular descriptors that quantify different aspects of the molecular structure.

Key Molecular Descriptors in QSAR Models for Chromanone Analogs:

| Descriptor Category | Specific Examples | Potential Influence on Biological Activity |

| Topological Descriptors | SaaCHE-index, T_2_O_1, JGI7 | These descriptors relate to the atomic arrangement and branching of the molecule, which can influence how the compound fits into a biological target. benthamdirect.commdpi.com |

| Electronic Descriptors | Dipole moment, MAXDP | These descriptors reflect the distribution of electrons within the molecule and are crucial for electrostatic interactions with biological macromolecules. nih.govmdpi.com |

| Steric Descriptors | Molecular weight, Molar refractivity | These descriptors are related to the size and shape of the molecule, which are critical for binding to a specific receptor site. |

| Hydrophobic Descriptors | LogP | This descriptor indicates the lipophilicity of the compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

A typical QSAR model is expressed as a linear or non-linear equation. For instance, a 2D-QSAR model for the anticancer activity of coumarin derivatives against the HepG-2 cell line highlighted the importance of the dipole moment and the number of hydrogen bond donors. nih.gov The statistical robustness of these models is evaluated using parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the Fisher test value (F). benthamdirect.com A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds like this compound.

For example, a 3D-QSAR study on 8-substituted coumarin derivatives with antifungal activity revealed that smaller, hydrophilic, and electron-withdrawing groups at specific positions on the coumarin ring could enhance their activity. nih.gov Such findings provide valuable guidance for the rational design of more potent analogs of this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful in silico technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from vast chemical libraries. youtube.com

Common Pharmacophoric Features for Biologically Active Chromanone and Coumarin Analogs:

| Pharmacophoric Feature | Description | Role in Biological Activity |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | Crucial for forming hydrogen bonds with amino acid residues in the active site of a target protein. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen atom to form a hydrogen bond. | Essential for specific interactions with biological targets. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | Can engage in pi-pi stacking or hydrophobic interactions with the target. |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Important for binding to hydrophobic pockets within a protein. |

For instance, a pharmacophore model developed for coumarin-1,2,3-triazole hybrids as potential EGFR inhibitors for lung cancer included features such as hydrogen bond acceptors, donors, and aromatic rings arranged in a specific spatial orientation. researchgate.net Such a model could be adapted to screen for this compound analogs with similar inhibitory potential.

Virtual screening of large chemical libraries using a validated pharmacophore model can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery pipeline. youtube.com The hits identified from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of a biological target before proceeding to laboratory synthesis and biological evaluation.

Emerging Research Frontiers for 6 Ethyl 7 Hydroxychroman 2 One and Its Scaffolds

Exploration of Novel Biological Applications in Non-Traditional Areas